1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring attached to a piperidin-3-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol involves several steps. One common method includes the reaction of 5-fluoropyrimidine with piperidin-3-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like iodosylbenzene, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:
5-Fluorouracil: A widely used fluoropyrimidine in cancer treatment.
5-Fluorocytosine: An antifungal agent used in medical treatments.
5-Fluoropyrimidine: A precursor in the synthesis of various fluorinated compounds.
The uniqueness of this compound lies in its specific structure, which combines the properties of both fluoropyrimidine and piperidin-3-ol, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(14)6-13/h4-5,8,14H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBURRBNJSYSAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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